N-[2-(2-thienyl)ethyl]nicotinamide
Description
N-[2-(2-Thienyl)ethyl]nicotinamide is a nicotinamide derivative featuring a thienyl ethyl substituent attached to the amide nitrogen. This article compares these analogs to infer structure-activity relationships (SAR) and safety profiles.
Properties
Molecular Formula |
C12H12N2OS |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H12N2OS/c15-12(10-3-1-6-13-9-10)14-7-5-11-4-2-8-16-11/h1-4,6,8-9H,5,7H2,(H,14,15) |
InChI Key |
VMWNPRLDFTXJRJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NCCC2=CC=CS2 |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCC2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analog Overview
The table below summarizes key structural analogs, their substituents, reported activities, and safety
Substituent Effects on Pharmacological Activity
- Trifluoromethyl Biphenyl and Methoxy Groups () : The compound in demonstrates high potency as an agonist, attributed to electron-withdrawing trifluoromethyl and methoxy groups enhancing receptor binding. The biphenyl moiety may improve lipid solubility and membrane penetration.
- Chloro and Dimethylamino Ethyl Groups (): The chloro substituent in ’s compound likely influences electron distribution, while the dimethylamino ethyl chain may enhance solubility. No direct activity data is provided, but its safety data suggests moderate handling precautions.
- Thienyl vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
